2-[4-(2-Methylbutan-2-yl)cyclohexyl]acetic acid
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Overview
Description
2-[4-(2-Methylbutan-2-yl)cyclohexyl]acetic acid is an organic compound with the molecular formula C13H24O2 and a molecular weight of 212.33 g/mol . It is also known by its IUPAC name, (4-tert-pentylcyclohexyl)acetic acid . This compound is characterized by a cyclohexane ring substituted with a 2-methylbutan-2-yl group and an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Methylbutan-2-yl)cyclohexyl]acetic acid typically involves the alkylation of cyclohexane derivatives followed by carboxylation. One common method includes the reaction of cyclohexylmagnesium bromide with 2-methylbutan-2-yl bromide to form the corresponding alkylated cyclohexane. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure to yield the desired acetic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Methylbutan-2-yl)cyclohexyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclohexane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like bromine (Br2) and nucleophiles such as sodium hydroxide (NaOH) are commonly employed.
Major Products
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
2-[4-(2-Methylbutan-2-yl)cyclohexyl]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(2-Methylbutan-2-yl)cyclohexyl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Cyclohexaneacetic acid: Similar structure but lacks the 2-methylbutan-2-yl group.
2-Methylbutanoic acid: Contains the 2-methylbutan-2-yl group but lacks the cyclohexane ring.
Cyclohexylacetic acid: Similar structure but lacks the 2-methylbutan-2-yl group.
Uniqueness
2-[4-(2-Methylbutan-2-yl)cyclohexyl]acetic acid is unique due to the presence of both the cyclohexane ring and the 2-methylbutan-2-yl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and unique reactivity in chemical reactions .
Properties
IUPAC Name |
2-[4-(2-methylbutan-2-yl)cyclohexyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O2/c1-4-13(2,3)11-7-5-10(6-8-11)9-12(14)15/h10-11H,4-9H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHHLOLAGSKPNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC(CC1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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